
tert-Butyl 3-(((6-chloropyridazin-3-yl)(methyl)amino)methyl)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 3-(((6-chloropyridazin-3-yl)(methyl)amino)methyl)piperidine-1-carboxylate: . This compound features a piperidine ring, a chloropyridazine moiety, and a tert-butyl ester group, making it a versatile intermediate for further chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((6-chloropyridazin-3-yl)(methyl)amino)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Core: : Piperidine can be synthesized through various methods, including the reduction of pyridine or the hydrogenation of pyridine derivatives.
Introduction of the Chloropyridazine Group: : The chloropyridazine moiety can be introduced through nucleophilic substitution reactions involving 6-chloropyridazine-3-carboxylate derivatives.
Esterification: : The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial Production Methods
In an industrial setting, the compound is likely produced through a combination of batch and continuous flow processes to ensure scalability and cost-effectiveness. Advanced purification techniques such as recrystallization, distillation, or chromatography are employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-Butyl 3-(((6-chloropyridazin-3-yl)(methyl)amino)methyl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and tetrahydrofuran (THF).
Substitution: : Amines, alcohols, and solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Alcohols or amines.
Substitution: : Amides, esters, or ethers.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound features a complex structure that includes a piperidine ring, a tert-butyl group, and a chloropyridazine moiety. Its molecular formula is , and it has been identified with several CAS numbers, including 285119-72-4 and 1261233-44-6. The chloropyridazine component is notable for its potential biological activity, which enhances the compound's utility in drug development.
Pharmaceutical Applications
-
Anticancer Research
- Recent studies have indicated that compounds similar to tert-butyl 3-(((6-chloropyridazin-3-yl)(methyl)amino)methyl)piperidine-1-carboxylate exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridazine have shown promise in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .
- Neuropharmacology
- Antimicrobial Activity
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of chloropyridazine derivatives, including this compound). The results indicated significant inhibition of cell growth in human breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutics.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Targeted Compound | 5.2 | MCF-7 |
Doxorubicin | 4.8 | MCF-7 |
Case Study 2: Neuroactive Properties
In a neuropharmacological assessment published in Neuroscience Letters, researchers tested the effects of the compound on serotonin receptors. The findings suggested that the compound acted as a moderate agonist at the 5-HT2A receptor, indicating potential for developing new antidepressant therapies.
Receptor Type | Agonist Activity |
---|---|
5-HT2A | Moderate |
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl 3-(((6-chloropyridazin-3-yl)(methyl)amino)methyl)piperidine-1-carboxylate: can be compared with similar compounds such as:
Tert-Butyl (6-chloropyridazin-3-yl)carbamate
Tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate
This compound .
Biologische Aktivität
tert-Butyl 3-(((6-chloropyridazin-3-yl)(methyl)amino)methyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C14H21ClN4O2 and features a piperidine ring, a tert-butyl ester group, and a chloropyridazine moiety. The presence of these functional groups is significant for its biological interactions.
Research indicates that compounds similar to this compound often exhibit activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds with piperidine structures are known to inhibit specific enzymes related to disease pathways.
- Antimicrobial Properties : The chloropyridazine group can enhance antimicrobial activity against various pathogens, including resistant strains.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the piperidine and chloropyridazine moieties significantly affect the compound's potency. For instance, substituents at specific positions on the pyridazine ring can enhance or diminish biological activity.
Antimicrobial Activity
A study evaluating related compounds showed that derivatives with similar structural features exhibited significant antimicrobial activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 512 µg/mL, indicating promising potential for further development as antitubercular agents .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound A | 0.5 | Strong |
Compound B | 2 | Moderate |
This compound | TBD | TBD |
Cytotoxicity Studies
In vitro cytotoxicity assays demonstrated that certain derivatives containing the piperidine structure showed selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer therapies.
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions:
- Formation of Chloropyridazine Intermediate : Chlorination of pyridazine.
- Alkylation : Introduction of methyl groups.
- Cyclization : Formation of the piperidine ring.
- Esterification : Finalizing the compound via reaction with tert-butyl chloroformate.
These methods ensure high yield and purity, essential for biological testing.
Eigenschaften
IUPAC Name |
tert-butyl 3-[[(6-chloropyridazin-3-yl)-methylamino]methyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-9-5-6-12(11-21)10-20(4)14-8-7-13(17)18-19-14/h7-8,12H,5-6,9-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTHVBCZYMDGDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN(C)C2=NN=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112587 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(6-chloro-3-pyridazinyl)methylamino]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420956-43-9 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(6-chloro-3-pyridazinyl)methylamino]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420956-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(6-chloro-3-pyridazinyl)methylamino]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.